molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No. B121503
Key on ui cas rn: 122665-97-8
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754079B2

Procedure details

2.78 g HATU were added to a solution of 1 g 4,4-difluoro-cyclohexanecarboxylic acid and 1.3 ml diisopropylethlyamine in 10 ml anhydrous DMF at 0° C. The reaction was stirred at 0° C. for 0.5 hours when 0.891 g O,N-Dimethyl-hydroxylamine hydrochloride were added. The reaction was allowed to warm to rt overnight. The solution was concentrated in vacuo by co-evaporation with toluene (3×) and filtered. The filtrate was concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 5:1→3:1 petroleum ether/EtOAc).
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
O,N-Dimethyl-hydroxylamine hydrochloride
Quantity
0.891 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([C:4]([O:8][N:9]1N=NC2C=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[F:25][C:26]1([F:35])[CH2:31][CH2:30][CH:29]([C:32](O)=[O:33])[CH2:28][CH2:27]1.C(N(C(C)C)CC)(C)C.Cl.CONC>CN(C=O)C>[CH3:4][O:8][N:9]([CH3:10])[C:32]([CH:29]1[CH2:30][CH2:31][C:26]([F:35])([F:25])[CH2:27][CH2:28]1)=[O:33] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)O)F
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
O,N-Dimethyl-hydroxylamine hydrochloride
Quantity
0.891 g
Type
reactant
Smiles
Cl.CONC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo by co-evaporation with toluene (3×)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
Smiles
CON(C(=O)C1CCC(CC1)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.